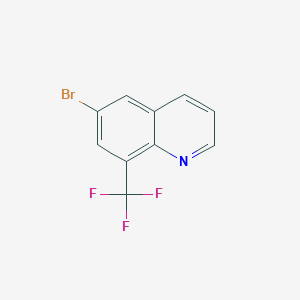

6-Bromo-8-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCWPZYQCHRZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674730 | |

| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-30-7 | |

| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-(trifluoromethyl)quinoline from Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-(trifluoromethyl)quinoline is a key heterocyclic scaffold prevalent in medicinal chemistry and drug development due to its broad spectrum of biological activities. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, starting from appropriately substituted anilines. We will delve into the mechanistic underpinnings of classical quinoline syntheses, such as the Skraup-Doebner-von Miller and Combes reactions, and explore modern adaptations. This document aims to be an authoritative resource, offering not just procedural steps but also the causal logic behind experimental choices, thereby empowering researchers to optimize and troubleshoot their synthetic routes. Detailed protocols, comparative data, and mechanistic diagrams are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[2] The specific substitution pattern of this compound, featuring a bromine atom and a trifluoromethyl group, offers unique electronic and lipophilic properties. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and receptor binding affinity.

This guide focuses on the construction of this valuable quinoline core from substituted anilines, a common and versatile starting point in organic synthesis.

Retrosynthetic Analysis & Key Precursor

A logical retrosynthetic disconnection of the target molecule, this compound, points to a substituted aniline as the key starting material. The core challenge lies in the formation of the pyridine ring fused to the aniline benzene ring. The primary precursor required for the synthesis of this compound is 2-bromo-4-(trifluoromethyl)aniline .

The synthesis of this crucial starting material can be achieved through the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group, being an ortho-, para-director, guides the electrophilic bromine to the positions ortho and para to it. Due to the steric hindrance imposed by the adjacent trifluoromethyl group, the para-product, 4-bromo-3-(trifluoromethyl)aniline, is favored.[3] However, for our target molecule, we require the bromine at the 2-position relative to the trifluoromethyl group. Therefore, a multi-step synthesis of 2-bromo-4-(trifluoromethyl)aniline is often necessary, which may involve protection/deprotection strategies or starting from a different commercially available precursor.

Primary Synthetic Strategies from Substituted Anilines

Several classical and modern methods are available for the synthesis of quinolines from anilines. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

The Skraup-Doebner-von Miller Reaction

This is one of the most fundamental methods for quinoline synthesis.[4][5][6] The classical Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[7] A modification by Doebner and von Miller utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5][6]

Causality Behind Experimental Choices:

-

Aniline: The nucleophilic aromatic amine that forms the benzene portion of the quinoline.

-

α,β-Unsaturated Carbonyl: This component provides the three carbon atoms needed to form the pyridine ring. It is often generated in situ from an aldol condensation.

-

Acid Catalyst: Typically a strong Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., SnCl₄, ZnCl₂) is required to promote the key cyclization and dehydration steps.[5][6]

-

Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which needs to be oxidized to the aromatic quinoline. In the Skraup synthesis, nitrobenzene often serves this purpose.[7] In the Doebner-von Miller variation, a Schiff base intermediate can act as the oxidant.[8]

Generalized Mechanism:

The reaction proceeds through a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by an acid-catalyzed intramolecular electrophilic substitution onto the aniline ring. Subsequent dehydration and oxidation yield the final quinoline product. A proposed fragmentation-recombination mechanism has also been suggested to explain some experimental observations.[9]

Experimental Protocol: A General Approach

-

Reaction Setup: To a solution of 2-bromo-4-(trifluoromethyl)aniline in a suitable solvent (e.g., ethanol, acetic acid), add the α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde).

-

Acid Catalysis: Carefully add a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, while cooling the reaction mixture.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH, NaHCO₃).

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

The Combes Quinoline Synthesis

The Combes synthesis is another powerful method that involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][10][11] This method is particularly useful for preparing 2,4-disubstituted quinolines.

Causality Behind Experimental Choices:

-

Aniline: As in the Skraup-Doebner-von Miller reaction, the aniline provides the benzene ring.

-

β-Diketone: This reactant provides the carbon framework for the pyridine ring.

-

Acid Catalyst: A strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is essential for the cyclization and dehydration steps.[1]

Generalized Mechanism:

The reaction begins with the formation of an enamine from the condensation of the aniline and the β-diketone.[10][12] The enamine then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinoline.[13]

Experimental Protocol: A General Approach

-

Condensation: Mix 2-bromo-4-(trifluoromethyl)aniline with a β-diketone (e.g., acetylacetone). The mixture can be heated to form the enamine intermediate.

-

Cyclization: Add the reaction mixture to a strong acid catalyst, such as concentrated sulfuric acid, at a controlled temperature.

-

Heating: Heat the mixture to promote the cyclization and dehydration steps. Monitor the reaction by TLC.

-

Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base. The precipitated product is then filtered, washed, and purified by recrystallization or column chromatography.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[14][15] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[16]

Causality Behind Experimental Choices:

-

Aniline: The aromatic amine starting material.

-

Alkoxymethylenemalonate Ester: Typically diethyl ethoxymethylenemalonate (DEEM), which reacts with the aniline to form an anilidomethylenemalonate intermediate.[15]

-

High Temperature: The cyclization step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization.[15] High-boiling solvents like diphenyl ether are often used.

-

Hydrolysis and Decarboxylation: The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which can be hydrolyzed and decarboxylated to give the corresponding 4-hydroxyquinoline.[15]

Generalized Mechanism:

The reaction starts with a nucleophilic substitution of the aniline onto the electron-deficient double bond of the malonate ester, followed by the elimination of an alcohol.[14][15] The resulting intermediate then undergoes a thermal 6-electron electrocyclization to form the quinoline ring.

Experimental Protocol: A General Approach

-

Condensation: Heat a mixture of 2-bromo-4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate at 100-130 °C. Remove the ethanol byproduct under reduced pressure.[15]

-

Cyclization: Add the intermediate to a high-boiling solvent (e.g., diphenyl ether) and heat to reflux (around 250 °C).[15]

-

Isolation: Cool the reaction mixture to allow the product to precipitate.

-

Purification: The solid product is filtered, washed with a non-polar solvent, and dried.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[17][18] This method is highly convergent and can be catalyzed by either acids or bases.[19]

Causality Behind Experimental Choices:

-

o-Aminoaryl Aldehyde/Ketone: This reactant contains both the amino group and a carbonyl group on adjacent positions of the aromatic ring.

-

α-Methylene Carbonyl Compound: A ketone or aldehyde with at least one α-hydrogen, which will react with the o-aminoaryl carbonyl compound.

-

Catalyst: The reaction can be promoted by acids (e.g., p-toluenesulfonic acid, iodine) or bases (e.g., NaOH, KOtBu).[18][19]

Generalized Mechanism:

The reaction proceeds via an initial aldol-type condensation between the two carbonyl components, followed by cyclization through the formation of an imine and subsequent dehydration to form the quinoline ring.[19]

Experimental Protocol: A General Approach

-

Reaction Setup: Mix the o-aminoaryl aldehyde or ketone with the α-methylene carbonyl compound in a suitable solvent.

-

Catalysis: Add the acid or base catalyst.

-

Heating: Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The work-up procedure will depend on the catalyst used (acid or base neutralization). The product is then isolated by extraction and purified.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Skraup-Doebner-von Miller | Substituted aniline, α,β-unsaturated carbonyl | Strong acid, oxidizing agent | Uses readily available starting materials.[5] | Often harsh reaction conditions, can be violent, regioselectivity can be an issue with meta-substituted anilines.[5][7][20] |

| Combes | Substituted aniline, β-diketone | Strong acid (H₂SO₄, PPA) | Good for 2,4-disubstituted quinolines.[1] | Requires a β-diketone, strong acid can lead to side reactions. |

| Gould-Jacobs | Substituted aniline, alkoxymethylenemalonate ester | High temperature (>250 °C) | Good for 4-hydroxyquinolines.[15] | Requires very high temperatures which can lead to decomposition, multi-step process.[16] |

| Friedländer | o-aminoaryl aldehyde/ketone, α-methylene carbonyl | Acid or base catalyst | Convergent, milder conditions possible with modern catalysts.[18][19] | Requires a pre-functionalized o-aminoaryl carbonyl compound.[17] |

Visualization of Synthetic Pathways

Workflow for Quinoline Synthesis from Substituted Anilines

Caption: General workflow for the synthesis of this compound.

Mechanism of the Combes Synthesis

Caption: Simplified mechanism of the Combes quinoline synthesis.

Conclusion

The synthesis of this compound from substituted anilines can be achieved through several established methods. The choice of the synthetic route is a critical decision that depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the reaction. The Skraup-Doebner-von Miller and Combes syntheses represent robust and widely used approaches, while the Gould-Jacobs and Friedländer reactions offer alternative pathways, particularly for specific substitution patterns. A thorough understanding of the underlying mechanisms and the rationale for the chosen reaction conditions is paramount for the successful synthesis of this important heterocyclic compound. This guide provides the foundational knowledge and practical insights to aid researchers in this endeavor.

References

- Gould–Jacobs reaction - Wikipedia.

- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.

- Quinolin-4-ones: Methods of Synthesis and Applic

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

- The Friedländer Synthesis of Quinolines - Organic Reactions.

- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

- Friedländer Quinoline Synthesis - Alfa Chemistry.

- Friedlaender Synthesis - Organic Chemistry Portal.

- Friedlander synthesis of quinoline derivatives.

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public

- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Public

- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.

- The Friedländer Synthesis of Quinolines - Semantic Scholar.

- Doebner–Miller reaction - Wikipedia.

- Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC - NIH.

- 4-Bromo-3-(trifluoromethyl)aniline synthesis - ChemicalBook.

- Skraup reaction - Wikipedia.

- Combes Quinoline Synthesis.

- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google P

- Combes quinoline synthesis - Wikipedia.

- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem.

- Scheme 2. Synthesis of 6, 8, and 9.

- The Skraup Synthesis of Quinolines - Organic Reactions.

- 2-Bromo-4-(trifluoromethoxy)aniline - Chem-Impex.

- 8-bromo-6-(trifluoromethoxy)quinoline - ChemBK.

- Synthesis of 6-Bromoquinoline | PDF | Chemical Reactions | Nitrogen - Scribd.

- Combe's synthesis of quinoline || detailed mechanism - YouTube.

- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives.

- Combes synthesis of quinolines - Química Organica.org.

- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Combes synthesis of quinolines [quimicaorganica.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. organicreactions.org [organicreactions.org]

- 18. Friedlaender Synthesis [organic-chemistry.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-(trifluoromethyl)quinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to enhanced efficacy and target specificity. 6-Bromo-8-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in drug discovery and materials science. The presence of a bromine atom at the 6-position and a trifluoromethyl group at the 8-position is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel bioactive molecules.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While direct experimental data for this specific compound is limited in the public domain, this guide will leverage data from structurally related analogs and established principles of physical organic chemistry to provide well-founded predictions of its characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Predicted Physicochemical Properties

The introduction of the bromine and trifluoromethyl substituents onto the quinoline core imparts distinct properties. The trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, which can enhance cell membrane permeability. The bromine atom also contributes to lipophilicity and provides a handle for further synthetic modifications via cross-coupling reactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale/Source |

| Molecular Formula | C₁₀H₅BrF₃N | Based on chemical structure.[3] |

| Molecular Weight | 276.05 g/mol | Calculated from the molecular formula.[3] |

| Melting Point (°C) | Not available (Predicted to be a solid at room temperature) | Based on the melting points of similar substituted quinolines. |

| Boiling Point (°C) | Not available (Predicted to be >250 °C at 760 mmHg) | Based on the boiling points of related bromo- and trifluoromethyl-aromatic compounds. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO, DMF) and poorly soluble in water. | The aromatic nature and the lipophilic substituents suggest good solubility in organic media.[4] |

| LogP | 4.0161 (Computed) | This calculated value indicates high lipophilicity.[3] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų (Computed) | This low value suggests good potential for cell membrane permeability.[3] |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through established methods for quinoline synthesis, such as the Skraup or Pfitzinger reactions, followed by functionalization. A plausible route would involve the cyclization of a suitably substituted aniline with a carbonyl compound.

Caption: Proposed synthetic workflow for this compound via the Skraup reaction.

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a predictive analysis based on the known spectral data of related compounds can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. Based on data for 6-bromoquinoline and other substituted quinolines, the following approximate chemical shifts and coupling patterns are anticipated.[5][6]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | dd | J ≈ 4.5, 1.5 |

| H-3 | ~7.5 | dd | J ≈ 8.5, 4.5 |

| H-4 | ~8.2 | d | J ≈ 8.5 |

| H-5 | ~8.0 | d | J ≈ 2.0 |

| H-7 | ~7.8 | d | J ≈ 2.0 |

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the substituents.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group attached to an aromatic ring is sensitive to the electronic environment.[7] For a trifluoromethyl group at the 8-position of a quinoline ring, the chemical shift is anticipated to be in the range of -60 to -70 ppm (relative to CFCl₃).[8]

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained by electron ionization (EI-MS), would show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.[9][10] The fragmentation pattern would likely involve the loss of bromine, fluorine, or the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the quinoline ring system and the C-Br and C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=C and C=N stretching of the quinoline ring |

| 1400-1000 | C-F stretching (strong, characteristic bands) |

| ~850 | C-H out-of-plane bending |

| ~700-550 | C-Br stretching |

| Based on general IR data for quinoline derivatives.[11][12][13] |

Experimental Protocols for Characterization

For researchers who synthesize or acquire this compound, the following protocols provide a standardized approach for its thorough characterization.

Caption: A conceptual workflow for the synthesis, purification, and characterization of this compound.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

Potential Applications in Research and Drug Development

Substituted quinolines are a well-established class of compounds with a broad spectrum of biological activities.[14][15] The unique combination of a bromo and a trifluoromethyl group in this compound suggests several potential areas of application:

-

Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by targeting various cellular pathways.[16] The lipophilicity and electronic nature of the subject compound make it an interesting candidate for screening against various cancer cell lines.

-

Antimalarial and Antiparasitic Agents: The quinoline core is central to many antimalarial drugs.[17] Novel derivatives are continuously being explored to combat drug resistance.

-

Kinase Inhibitors: The quinoline scaffold can serve as a template for the design of inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.

-

Building Block for Chemical Synthesis: The bromine atom at the 6-position can be readily functionalized using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on quinoline derivatives have been instrumental in identifying key structural features for enhanced biological activity.[18][19] Such in silico studies could be applied to this compound and its derivatives to guide the design of more potent and selective therapeutic agents.

Conclusion

This compound is a fascinating heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data on its physicochemical properties are currently limited, this guide has provided a comprehensive, predictive overview based on established chemical principles and data from analogous structures. The proposed synthetic and characterization workflows offer a practical framework for researchers working with this molecule. The unique combination of substituents on the quinoline core makes this compound a promising scaffold for the development of novel therapeutic agents and functional materials. Further experimental investigation into its properties and biological activities is highly warranted.

References

- Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA.

- Dalvit, C., & Vulpetti, A. (2010). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 204(2), 241-248.

- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). SAR and QSAR in Environmental Research, 25(3), 189-203.

- (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. Structural Chemistry, 34(45).

- Synthesis docking and qsar studies of quinoline derivatives. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 3425-3432.

- 2D QSAR study of novel quinoline derivatives as potent antitubercular agents. (n.d.). Scholars Research Library.

- Vibrational spectroscopic study of some quinoline derivatives. (2012). Journal of Raman Spectroscopy, 43(11), 1641-1649.

- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.).

- 8-(Trifluoromethyl)isoquinoline | 120568-10-7. (n.d.). EvitaChem.

- 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid

- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). Molecules, 28(15), 5707.

- Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... (n.d.).

- Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 ). (n.d.).

- Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (2019). Molecules, 24(16), 2909.

- F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds. (1963). Journal of the American Chemical Society, 85(18), 2827-2835.

- A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. (2021).

- Bioactivity and molecular targets of novel substituted quinolines in murine and human tumor cell lines. (n.d.).

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2016). Reports in Organic Chemistry, 6, 1-12.

- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (n.d.).

- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candid

- This compound. (n.d.). ChemScene.

- Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 417-427.

- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). HETEROCYCLES, 104(3), 572.

- 6-Bromoquinoline(5332-25-2) 1 H NMR. (n.d.). ChemicalBook.

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2024). Molecules, 29(23), 5431.

- Supporting Information For. (2023). The Royal Society of Chemistry.

- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.).

- Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (n.d.).

- 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis. (n.d.). ChemicalBook.

- Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. (2023). Molecules, 28(7), 3042.

- Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. (n.d.).

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). ChemMedChem, 10(11), 1845-1851.

- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV

- 6-Bromoquinoline. (n.d.). SpectraBase.

- 6-Bromo-8-trifluoromethylquinoline. (n.d.). BIOFOUNT.

- 6-Bromo-8-trifluoromethylquinoline. (n.d.). CymitQuimica.

- Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube.

- 2,5-Pyrrolidinedione, 1-bromo-. (n.d.). NIST WebBook.

- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.

- 1065074-30-7|this compound. (n.d.). BLD Pharm.

- The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.).

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry, 12.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry, 12.

- 2248307-00-6|6-Bromo-8-(difluoromethyl)quinoline. (n.d.). BLD Pharm.

Sources

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. Buy 8-(Trifluoromethyl)isoquinoline (EVT-3226830) | 120568-10-7 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis docking and qsar studies of quinoline derivatives [wisdomlib.org]

A Technical Guide to 6-Bromo-8-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-8-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and molecular weight, and explores potential synthetic routes based on established quinoline synthesis methodologies. Furthermore, it discusses the anticipated physicochemical properties and spectroscopic data by drawing parallels with structurally related compounds. The guide also delves into the promising applications of this molecule, particularly in the realm of drug discovery, supported by the known biological activities of other bromo- and trifluoromethyl-substituted quinolines. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₅BrF₃N. Its structure features a quinoline core substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 8-position.

| Property | Value | Source |

| CAS Number | 1065074-30-7 | ChemScene |

| Molecular Weight | 276.05 g/mol | ChemScene[1] |

| Molecular Formula | C₁₀H₅BrF₃N | ChemScene[1] |

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines can be achieved through various established methods. While a specific protocol for this compound is not detailed in the literature, plausible synthetic strategies can be devised based on well-known reactions such as the Combes, Conrad-Limpach, or Gould-Jacobs reactions.

A potential synthetic approach could involve the reaction of a suitably substituted aniline, namely 2-amino-3-bromo-5-(trifluoromethyl)aniline, with an α,β-unsaturated ketone or a β-ketoester, followed by cyclization and aromatization.

Conceptual Synthetic Workflow:

Caption: A plausible synthetic pathway to this compound.

The causality behind this experimental choice lies in the reliability of quinoline synthesis from anilines. The specific substitution pattern on the aniline precursor is crucial for achieving the desired regiochemistry in the final product. The choice of the cyclization conditions (thermal vs. acid-catalyzed) would depend on the reactivity of the intermediate and would need to be optimized to maximize the yield.

Potential Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of a bromine atom and a trifluoromethyl group can significantly modulate the pharmacological profile of the quinoline core.

-

Anticancer Activity: Many bromo- and trifluoromethyl-substituted quinolines have demonstrated potent anticancer activity.[2][3] These substitutions can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes, and can also influence its binding to biological targets. Potential mechanisms of action include the inhibition of protein kinases, topoisomerases, and other enzymes involved in cell proliferation and survival.[4]

-

Antimalarial and Antimicrobial Activity: Quinolines are a well-established class of antimalarial agents. The trifluoromethyl group, in particular, has been incorporated into several potent antimalarial candidates. Similarly, the quinoline nucleus is found in many antibacterial agents, and the unique electronic properties of this compound may confer novel antimicrobial activities.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling constants would be influenced by the positions of the bromine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and C-Br and C-F stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (276.05 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature.

Safety and Handling

No specific safety data sheet (SDS) for this compound is currently available. However, based on the data for structurally related bromo- and trifluoromethyl-substituted quinolines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[1][5][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1][7] Avoid contact with skin and eyes.[1][7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[5][7] If inhaled, move to fresh air.[7] Seek medical attention if any symptoms persist.[5][7]

It is imperative to consult the safety data sheet for a closely related compound and to perform a thorough risk assessment before handling this chemical.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While specific experimental data for this molecule is limited, its chemical properties and biological activities can be reasonably predicted based on the extensive knowledge of related quinoline derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

- ChemScene. This compound. [URL: https://www.chemscene.com/products/6-Bromo-8-trifluoromethylquinoline-CS-0084715.html]

- Thermo Fisher Scientific. Safety Data Sheet. [URL: https://www.thermofisher.com/msds]

- ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [URL: https://www.researchgate.

- Capot Chemical. MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. [URL: https://www.capotchem.com/msds/1701-22-0.html]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC434370010&productDescription=8-TRIFLUOROMETHYL-4-QUINOLINOL+97%25&vendorId=VN00032119&countryCode=US&language=en]

- Angene Chemical. Safety Data Sheet. [URL: https://www.angenechemical.com/msds/89446-67-3.pdf]

- PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/30431695/]

- ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [URL: https://www.researchgate.net/figure/Preparation-of-brominated-tetrahydroquinolines-2-and-3-and-quinolines-5-and-6_fig1_258793231]

- PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9410769/]

- BenchChem. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. [URL: https://www.benchchem.com/product/bchm31009-33-3]

- PMC. 6,8-Dibromoquinoline. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200827/]

- BenchChem. Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide. [URL: https://www.benchchem.com/product/bchm5332-25-2-spectroscopic-profile]

- Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [URL: https://www.beilstein-archives.org/xiv/preprints/2021/43]

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [URL: https://www.atlantis-press.com/proceedings/icmset-15/25838220]

- ResearchGate. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. [URL: https://www.researchgate.

- BLD Pharm. 176722-64-8|6-Bromo-2-trifluoromethylquinoline. [URL: https://www.bldpharm.com/products/176722-64-8.html]

- ChemicalBook. 6-Bromoquinoline(5332-25-2) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/5332-25-2_1hnmr.htm]

- BenchChem. A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives. [URL: https://www.benchchem.

- ACS Publications. The Journal of Organic Chemistry Ahead of Print. [URL: https://pubs.acs.org/journal/joceah]

Sources

- 1. aksci.com [aksci.com]

- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. capotchem.com [capotchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Profile of 6-Bromo-8-(trifluoromethyl)quinoline: A Technical Guide for Structural Elucidation

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 6-Bromo-8-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with field-proven insights to offer a robust framework for the structural verification and quality control of this compound. Due to the limited availability of public experimental data for this specific molecule, this guide presents a detailed predictive analysis based on established substituent effects on the quinoline scaffold, supported by data from closely related analogues. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the data but the causal logic behind the spectral features. Detailed, validated protocols for data acquisition are included to ensure reproducibility and scientific integrity.

Compound Profile

| Structure |  |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.05 g/mol |

| CAS Number | Not readily available |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of substituents on the quinoline core.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton spectrum is anticipated to show five distinct signals in the aromatic region, each corresponding to a single proton on the quinoline ring system. The electron-withdrawing nature of both the bromine and trifluoromethyl groups will induce significant downfield shifts, particularly for protons in close proximity.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Rationale |

| H-2 | ~9.10 | dd | J = 4.3, 1.7 | Located ortho to the nitrogen, this proton is significantly deshielded. |

| H-4 | ~8.35 | dd | J = 8.4, 1.7 | Coupled to H-3 and H-2, its position is typical for the quinoline ring. |

| H-3 | ~7.60 | dd | J = 8.4, 4.3 | Experiences coupling from both H-2 and H-4. |

| H-5 | ~8.20 | d | J = 2.0 | Deshielded by the peri-effect of the C8-CF₃ group and coupled only to H-7. |

| H-7 | ~8.05 | d | J = 2.0 | Coupled to H-5, its chemical shift is influenced by the adjacent bromine atom. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals. The trifluoromethyl group will have a profound effect, with its carbon signal appearing as a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF).

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Key Features |

| C-2 | ~152.5 | |

| C-3 | ~123.0 | |

| C-4 | ~136.5 | |

| C-4a | ~148.0 | |

| C-5 | ~129.5 | |

| C-6 | ~122.0 | C-Br bond, signal may be broadened. |

| C-7 | ~135.0 | |

| C-8 | ~128.0 (q) | C-CF₃ bond, signal appears as a quartet due to ²JCF coupling. |

| C-8a | ~127.5 | |

| -CF₃ | ~123.0 (q) | Strong quartet with a large ¹JCF coupling constant (~275 Hz)[1]. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, publication-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a solvent chosen for its excellent solubilizing properties for similar heterocycles and its well-defined residual peak for referencing.[2]

-

Transfer the solution to a 5 mm NMR tube. If any particulates are visible, filter the solution through a pipette packed with a small cotton or glass wool plug.

-

-

Spectrometer Setup (for a 500 MHz instrument):

-

Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: 12-15 ppm, centered around 7 ppm.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2 seconds to allow for full proton relaxation.

-

Number of Scans (NS): 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

-

-

Data Processing:

-

Apply Fourier transformation with an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

-

Phase and baseline correct the spectrum.

-

Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Workflow for NMR Analysis

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis. For this molecule, the presence of bromine is a key diagnostic feature.

Predicted Mass Spectrum Analysis (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, which is useful for structural analysis.

| m/z Value | Interpretation | Rationale |

| 275 / 277 | [M]⁺ / [M+2]⁺ | The molecular ion peaks. The presence of two peaks of nearly equal intensity (the M+2 peak) is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). [3] |

| 256 / 258 | [M-F]⁺ | Loss of a fluorine atom. |

| 206 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 198 | [M-Br]⁺ | Loss of the bromine radical. |

| 127 | [C₈H₄N]⁺ | Fragmentation of the quinoline ring after loss of substituents. |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this quinoline derivative.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Workflow for Mass Spectrometry Analysis

Sources

The Skraup Synthesis: A Comprehensive Technical Guide to Substituted Quinolines for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Reaction

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful and enduring chemical reaction for the synthesis of quinolines.[1] The archetypal reaction involves the heating of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to yield the quinoline scaffold.[2] This heterocyclic motif is of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals, including the renowned antimalarial drugs chloroquine and primaquine.[3] Despite its age and notoriously vigorous nature, a thorough understanding of the Skraup synthesis, its mechanism, and its practical execution remains essential for scientists exploring new chemical entities based on the versatile quinoline framework. This guide provides an in-depth exploration of the reaction's core principles, detailed experimental protocols, and critical insights for its successful and safe implementation.

Core Principles and Reaction Mechanism: A Stepwise Dissection

The Skraup synthesis is a multi-step process that begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4] This is followed by a cascade of reactions, ultimately leading to the aromatic quinoline ring system. The commonly accepted mechanism proceeds as follows:

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into acrolein. This initial step is crucial as it generates the electrophilic partner for the subsequent reaction with the aniline.

-

Michael Addition: The aromatic amine (aniline or a substituted derivative) undergoes a conjugate (Michael) addition to the acrolein.[4]

-

Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to the formation of a 1,2-dihydroquinoline.

-

Dehydration: The dihydroquinoline intermediate readily dehydrates under the acidic and heated conditions to form a more stable, partially aromatized ring system.

-

Oxidation: The final and critical step is the oxidation of the 1,2-dihydroquinoline to the fully aromatic quinoline. This is achieved by an oxidizing agent present in the reaction mixture.

dot graph Skraup_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1: Reaction Mechanism of the Skraup Synthesis", labelloc=b, labeljust=c, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Glycerol [label="Glycerol"]; Acrolein [label="Acrolein"]; Aniline [label="Aniline"]; Michael_Adduct [label="β-Anilinopropionaldehyde\n(Michael Adduct)"]; Dihydroquinoline [label="1,2-Dihydroquinoline"]; Quinoline [label="Quinoline"];

Glycerol -> Acrolein [label=" H₂SO₄\n-2H₂O "]; {rank=same; Acrolein; Aniline} Aniline -> Michael_Adduct [xlabel=" Michael Addition "]; Acrolein -> Michael_Adduct; Michael_Adduct -> Dihydroquinoline [label=" Cyclization &\n -H₂O "]; Dihydroquinoline -> Quinoline [label=" Oxidation "]; } .

Critical Reaction Parameters and Reagents: A Causal Analysis

The success and safety of the Skraup synthesis are highly dependent on the careful selection and control of several key parameters. Understanding the role of each component is vital for optimizing yields and mitigating the inherent risks of this exothermic reaction.

The Aromatic Amine: Directing the Substitution Pattern

A wide variety of substituted anilines can be employed in the Skraup synthesis, leading to the corresponding substituted quinolines. The electronic nature of the substituents on the aniline ring significantly influences the reaction's outcome.

-

Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally facilitate the electrophilic cyclization step, often leading to higher yields.

-

Electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making the cyclization more challenging and sometimes resulting in lower yields.

The position of the substituent on the aniline dictates the regiochemistry of the final product. While ortho- and para-substituted anilines typically yield a single product, meta-substituted anilines can produce a mixture of 5- and 7-substituted quinolines.[5]

The Glycerol Source: The Importance of Anhydrous Conditions

The in-situ generation of acrolein from glycerol is a cornerstone of the classic Skraup synthesis. For optimal results, it is crucial to use anhydrous or "dynamite" glycerol (containing less than 0.5% water).[5] The presence of excess water can impede the dehydration of glycerol to acrolein, thereby reducing the overall yield.

The Oxidizing Agent: Taming the Exotherm

The choice of oxidizing agent is critical not only for the final aromatization step but also for moderating the reaction's vigor.

-

Nitrobenzene: A traditional choice, nitrobenzene can also serve as a solvent. However, its use can lead to a notoriously violent reaction.[1]

-

Arsenic Pentoxide (As₂O₅): This reagent is known to result in a less violent reaction compared to nitrobenzene and is often used in the synthesis of more complex substituted quinolines.[2][6] However, its high toxicity is a significant drawback.

-

Milder Oxidizing Agents: More environmentally friendly and safer alternatives, such as iodine or even air, have been successfully employed.[5]

The Moderator: Ensuring a Controlled Reaction

Due to the highly exothermic nature of the Skraup synthesis, the use of a moderator is often essential to prevent a runaway reaction.

-

Ferrous Sulfate (FeSO₄): This is the most commonly used moderator. It is believed to act as an oxygen carrier, allowing the oxidation to occur more smoothly over a longer period, thus taming the reaction's violence.[7][8]

-

Boric Acid: Can also be used to achieve a smoother reaction, although it may sometimes result in slightly lower yields.[7]

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis is highly variable and depends on the specific substrates and conditions employed. The following tables provide a summary of reported yields for various substituted anilines and the influence of different oxidizing agents.

| Starting Aniline | Product | Oxidizing Agent | Moderator | Yield (%) | Reference |

| Aniline | Quinoline | Nitrobenzene | Ferrous Sulfate | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[7] |

| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic Pentoxide | - | 65-76 | Organic Syntheses, Coll. Vol. 3, p.601 (1955)[9] |

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Nitrobenzene | - | Mixture | The Skraup Synthesis of Quinolines, Org. React. 7, 80 (1953) |

| p-Toluidine | 6-Methylquinoline | Nitrobenzene | - | - | The Skraup Synthesis of Quinolines, Org. React. 7, 80 (1953) |

| o-Aminophenol | 8-Hydroxyquinoline | o-Nitrophenol | Ferrous Sulfate | High | U.S. Patent 2,561,553A |

| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |

| Nitrobenzene | Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[7] |

| Arsenic Pentoxide | 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76 | Organic Syntheses, Coll. Vol. 3, p.601 (1955)[9] |

| Iodine | Aniline | Quinoline | 92.8 | US Patent 6,103,904 |

Experimental Protocols: A Practical Guide

The following detailed protocols are adapted from Organic Syntheses, a highly reputable source for reliable and reproducible experimental procedures.

Protocol 1: Synthesis of Quinoline from Aniline

This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[7]

Materials:

-

Aniline (218 g, 2.3 mol)

-

Glycerol (865 g, 9.4 mol)

-

Nitrobenzene (170 g, 1.4 mol)

-

Concentrated Sulfuric Acid (400 mL)

-

Ferrous Sulfate Heptahydrate (80 g)

-

40% Sodium Hydroxide Solution

-

Steam Distillation Apparatus

Procedure:

-

In a 5-L round-bottomed flask fitted with a wide-bore reflux condenser, add in the following order: powdered ferrous sulfate heptahydrate, glycerol, aniline, nitrobenzene, and concentrated sulfuric acid.

-

Mix the contents of the flask thoroughly and heat gently with a free flame.

-

Once the liquid begins to boil, remove the flame. The heat of the reaction will be sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too vigorous, the flask can be cooled with a wet towel.

-

After the initial exothermic reaction subsides, heat the mixture to a boil for an additional 5 hours.

-

Allow the mixture to cool to approximately 100°C and then transfer it to a 12-L flask for steam distillation.

-

Steam distill to remove any unreacted nitrobenzene.

-

After changing the receiver, cautiously add 1.5 kg of 40% sodium hydroxide solution through the steam inlet.

-

Rapidly steam distill the quinoline from the reaction mixture.

-

The crude quinoline is then purified by further treatment with sodium nitrite to remove any residual aniline, followed by a final steam distillation and distillation under reduced pressure.

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).[9]

Materials:

-

3-Nitro-4-aminoanisole (588 g, 3.5 mol)

-

Powdered Arsenic Pentoxide (588 g, 2.45 mol)

-

Glycerol (1.2 kg, 13 mol)

-

Concentrated Sulfuric Acid (315 mL initially, then 236 mL)

-

Concentrated Ammonium Hydroxide

-

Methanol

Procedure:

-

In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

-

With efficient mechanical stirring, add 315 mL of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

-

The apparatus is then set up for vacuum distillation, and the mixture is carefully heated to 105-110°C under vacuum to remove water.

-

After the removal of water, the internal temperature is carefully raised to 117-119°C. An additional 236 mL of concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining this temperature range.

-

After the addition is complete, the temperature is maintained at 120°C for 4 hours and then at 123°C for 3 hours.

-

The reaction mixture is cooled, diluted with water, and then poured into a mixture of concentrated ammonium hydroxide and ice with stirring.

-

The precipitated crude product is collected by filtration, washed with water, and then purified by recrystallization from methanol.

Mandatory Visualizations

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 2: General Experimental Workflow for the Skraup Synthesis", labelloc=b, labeljust=c, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853"]; Reagent_Mixing [label="Mix Aromatic Amine, Glycerol,\nOxidizing Agent, and Moderator"]; Acid_Addition [label="Slowly Add Concentrated\nSulfuric Acid with Cooling"]; Heating [label="Gently Heat to Initiate Reaction"]; Exotherm [label="Control Exothermic Reaction"]; Reflux [label="Reflux for Several Hours"]; Workup [label="Cool, Dilute, and Neutralize"]; Isolation [label="Isolate Crude Product\n(e.g., Steam Distillation, Filtration)"]; Purification [label="Purify Product\n(e.g., Distillation, Recrystallization)"]; End [label="End", shape=ellipse, fillcolor="#EA4335"];

Start -> Reagent_Mixing; Reagent_Mixing -> Acid_Addition; Acid_Addition -> Heating; Heating -> Exotherm; Exotherm -> Reflux; Reflux -> Workup; Workup -> Isolation; Isolation -> Purification; Purification -> End; } .

Safety and Industrial Scale-Up Considerations

The Skraup synthesis is notoriously exothermic and has a reputation for being violent if not properly controlled.[2] Therefore, stringent safety precautions are paramount, especially when scaling up the reaction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[10]

-

Fume Hood and Blast Shield: The reaction must be conducted in a well-ventilated fume hood with a blast shield in place.

-

Temperature Control: Careful and continuous monitoring of the internal reaction temperature is critical. An ice bath should be readily available for emergency cooling.[11]

-

Controlled Reagent Addition: The order of reagent addition is crucial. Sulfuric acid should be added slowly and in a controlled manner with efficient stirring and cooling.[7]

-

Moderators: The use of moderators like ferrous sulfate is highly recommended to ensure a smoother and more controllable reaction.[7]

-

Scale-Up: On an industrial scale, the reaction is often performed in specialized reactors with robust cooling systems and pressure relief valves.[12] The use of less hazardous oxidizing agents and modified procedures that reduce the overall exothermicity are active areas of research for safer industrial applications.[13]

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and the Skraup synthesis provides a fundamental route to this important heterocyclic system. While modern synthetic methods are often employed for the synthesis of complex drug molecules, the Skraup reaction remains relevant for the preparation of key quinoline intermediates.

-

Antimalarial Drugs: The synthesis of the antimalarial drugs chloroquine and primaquine involves the preparation of a substituted quinoline core. The Skraup synthesis and its variations can be utilized to produce the necessary 6-methoxyquinoline intermediate from p-anisidine.

-

8-Hydroxyquinolines: 8-Hydroxyquinoline and its derivatives, readily synthesized via a modified Skraup reaction, are important intermediates in the development of various medicinal agents with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[11][13]

Conclusion: A Timeless Tool for Modern Chemistry

The Skraup synthesis, despite its age and challenging reaction conditions, remains a valuable and instructive reaction in the arsenal of the organic chemist. Its ability to construct the fundamental quinoline ring system from readily available starting materials makes it a cornerstone of heterocyclic chemistry. For researchers and professionals in drug development, a thorough understanding of this reaction, its mechanistic nuances, and its practical execution is essential for the exploration and development of new chemical entities based on the versatile and medicinally significant quinoline scaffold. By approaching this classic reaction with a deep respect for its power and a commitment to safety, chemists can continue to leverage its potential for innovation in the years to come.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. Retrieved from [Link]

-

Skraup reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

Nakamura, S., et al. (2010). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 75(15), 5147–5150. [Link]

-

Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

synthesis of quinoline derivatives and its applications. (2022, November 29). Slideshare. Retrieved from [Link]

-

Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1955). 6-Methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, 601. [Link]

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

-

Eisch, J. J., & Gadek, T. (1986). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated anils to 1,2-dihydroquinolines. The Journal of Organic Chemistry, 51(26), 5225–5232. [Link]

-

McNaughton, B. R., & Miller, B. L. (2007). 2-Ethyl-3-Quinolinecarboxylic Acid Hydrochloride. Organic Syntheses, 84, 233. [Link]

-

The Skraup Reaction - How to Make a Quinoline. (2009, January 13). Curly Arrow. Retrieved from [Link]

-

Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27b(6), 359–364. [Link]

-

Making quinoline - the Skraup synthesis. (2024, August 25). YouTube. Retrieved from [Link]

-

Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

-

The Skraup Synthesis of Quinolines. (2011, March 15). Semantic Scholar. Retrieved from [Link]

-

El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. [Link]

- Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.

-

What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting?. (2025, August 16). Quora. Retrieved from [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. benchchem.com [benchchem.com]

- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Safety Precautions for Handling Exothermic Reactions [docs.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 13. researchgate.net [researchgate.net]

Introduction: The Enduring Relevance of the Quinoline Scaffold

An In-Depth Technical Guide to the Pfitzinger Reaction for the Synthesis of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged heterocyclic scaffold that forms the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] First isolated from coal tar in 1834, its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] Consequently, the development of efficient and versatile synthetic routes to substituted quinolines remains a cornerstone of medicinal chemistry and drug discovery.

Among the classical name reactions for quinoline synthesis, the Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, provides a powerful and direct method for preparing quinoline-4-carboxylic acids (also known as cinchoninic acids).[5][6][7] This guide offers a detailed exploration of the Pfitzinger reaction, delving into its mechanism, experimental protocols, scope, and strategic applications in modern drug development.

Core Reaction Mechanism: A Stepwise Annulation

The Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1][8] The reaction proceeds through a well-elucidated, multi-step mechanism that transforms the two acyclic precursors into the fused heterocyclic quinoline system.

The causality behind this transformation can be broken down into four key stages:

-

Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, typically potassium or sodium hydroxide.[3][5][7] This irreversible step opens the five-membered lactam to form a potassium or sodium salt of isatinic acid, a keto-acid intermediate.[1][6] While this intermediate can be isolated, it is almost always generated in situ.[5]

-

Condensation and Imine Formation: The aniline moiety of the newly formed keto-acid condenses with the carbonyl group of the reaction partner (an aldehyde or ketone).[3][9] This is a classical Schiff base formation, resulting in an imine intermediate.[1]

-

Tautomerization to Enamine: The imine intermediate, which possesses protons on the α-carbon from the original carbonyl compound, undergoes tautomerization to the more thermodynamically stable enamine form.[1][5] This step is crucial as it positions the nucleophilic carbon for the subsequent cyclization.

-

Intramolecular Cyclization and Dehydration: The final stage involves an intramolecular cyclization, akin to a Claisen-like condensation, where the enamine attacks the ketone of the isatinic acid backbone.[1][3][9] The resulting cyclic intermediate readily undergoes dehydration (aromatization) to expel a molecule of water and yield the final, stable aromatic quinoline-4-carboxylic acid product.[5][7]

Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid

The following is a generalized protocol for a standard Pfitzinger reaction using isatin and acetone. As a self-validating system, progress can be monitored by Thin-Layer Chromatography (TLC), and the final product identity confirmed by melting point and spectroscopic analysis (NMR, IR, MS).

Materials:

-

Isatin (1.0 eq)

-

Acetone (≥1.5 eq)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%) or an Ethanol/Water mixture

-

Glacial Acetic Acid or dilute Hydrochloric Acid

-

Deionized Water

-

Diethyl Ether (for extraction, optional)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-